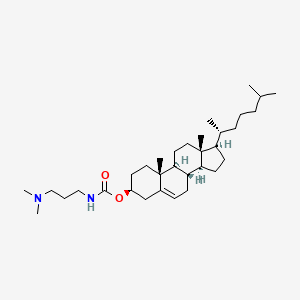

DMPAC-Chol

Descripción general

Descripción

DMPAC-Chol is a cationic cholesterol derivative that has been used in liposome formation for gene transfection. Liposomes containing this compound bind to DNA in a band shift assay and protect against serum nuclease degradation of DNA when used at lipsome:DNA ratios ranging from 2.5:1 to 10:1 w/w. This compound-containing liposomes also reduce viability of HepG2 cells by 63% when used at a concentration of 37.5 µg/ml.

This compound is a cationic cholesterol derivative that has been used in liposome formation for gene transfection. Liposomes containing this compound bind to DNA in a band shift assay and protect against serum nuclease degradation of DNA.

Mecanismo De Acción

DMPAC-Chol, also known as Cholesterol 3-dimethylaminopropylcarbamate, is a cationic cholesterol derivative . This compound has been used in liposome formation for gene transfection .

Target of Action

The primary target of this compound is DNA. It is used in liposome formation for gene transfection . Liposomes containing this compound bind to DNA in a band shift assay .

Mode of Action

This compound interacts with its target, DNA, through the formation of liposomes. These liposomes bind to DNA and protect against serum nuclease degradation of DNA when used at liposome:DNA ratios ranging from 2.5:1 to 10:1 w/w .

Biochemical Pathways

It is known that the compound plays a role in gene transfection, implying that it may influence the genetic expression pathways within cells .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its formulation into liposomes, which can enhance cellular uptake .

Result of Action

The action of this compound results in the protection of DNA against serum nuclease degradation, which is crucial for successful gene transfection . Additionally, this compound-containing liposomes have been shown to reduce the viability of HepG2 cells by 63% when used at a concentration of 37.5 µg/ml .

Action Environment

The environment in which this compound acts can influence its efficacy and stability.

Aplicaciones Científicas De Investigación

Gene Delivery Systems

Overview

DMPAC-Chol is primarily utilized in the formation of liposomes for gene transfection. These liposomes facilitate the delivery of nucleic acids into cells, making them essential tools in gene therapy.

Mechanism

The cationic nature of this compound allows it to effectively bind to negatively charged DNA molecules, forming stable liposome-DNA complexes. This interaction enhances cellular uptake through endocytosis.

Case Study: HepG2 Cells

In experiments involving HepG2 cells, liposomes containing this compound demonstrated optimal gene transfer efficiency at a liposome-to-DNA ratio of 10:1 (w/w). This ratio significantly improved transfection rates compared to other formulations .

| Liposome Composition | Optimal Ratio (w/w) | Transfection Efficiency |

|---|---|---|

| This compound | 10:1 | High |

| Cholesterol-Q | 5:1 | Moderate |

Drug Delivery Applications

Overview

Beyond gene therapy, this compound is also explored for its potential in delivering therapeutic agents. Its ability to form stable liposomal structures enhances the bioavailability and efficacy of encapsulated drugs.

Case Study: Anticancer Agents

Research has indicated that this compound-based liposomes can encapsulate anticancer drugs, improving their solubility and targeting capabilities. For instance, studies have shown that these liposomes can preferentially accumulate in tumor tissues due to the enhanced permeability and retention effect .

| Drug Type | Encapsulation Efficiency | Targeting Capability |

|---|---|---|

| Anticancer Agents | High | Enhanced |

| Antiviral Compounds | Moderate | Targeted |

Vaccine Development

Overview

this compound is being investigated as an adjuvant in vaccine formulations. Its ability to enhance immune responses makes it a valuable component in developing more effective vaccines.

Mechanism

By incorporating this compound into vaccine formulations, researchers aim to improve antigen presentation and stimulate stronger immune responses. The cationic properties facilitate better interaction with immune cells.

Case Study: Influenza Vaccines

In preclinical studies, vaccines formulated with this compound showed increased immunogenicity compared to traditional formulations. This enhancement was attributed to improved delivery and presentation of antigens to dendritic cells .

| Vaccine Type | Immunogenicity Improvement | Mechanism of Action |

|---|---|---|

| Influenza | Significant | Enhanced antigen presentation |

| COVID-19 | Moderate | Improved immune cell interaction |

Membrane Studies

Overview

this compound also plays a role in studying membrane dynamics and properties due to its interactions with lipid bilayers.

Research Findings

Studies have shown that the inclusion of this compound in phospholipid bilayers alters their physical properties, such as fluidity and permeability. These changes are crucial for understanding membrane behavior in biological systems .

| Parameter Studied | Effect of this compound Inclusion |

|---|---|

| Membrane Fluidity | Increased |

| Permeability | Enhanced |

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(dimethylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N2O2/c1-23(2)10-8-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-9-21-35(6)7)16-18-32(25,4)30(27)17-19-33(28,29)5/h12,23-24,26-30H,8-11,13-22H2,1-7H3,(H,34,36)/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWSSROBKRIZBR-FLFWOSPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.